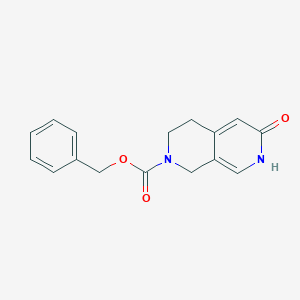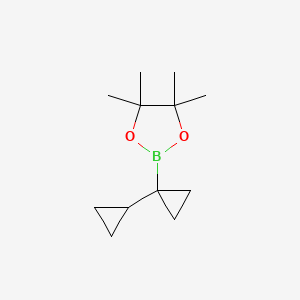
Bi(cyclopropane)-1-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bi(cyclopropane)-1-boronic Acid Pinacol Ester is a boronic ester compound that features a cyclopropane ring structure. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the cyclopropane ring adds unique reactivity and stability characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bi(cyclopropane)-1-boronic Acid Pinacol Ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bi(cyclopropane)-1-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylboronic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include cyclopropylboronic acid derivatives, cyclopropyl alcohols, and various substituted cyclopropane compounds.
Scientific Research Applications
Bi(cyclopropane)-1-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which Bi(cyclopropane)-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The cyclopropane ring provides additional stability and reactivity, allowing for selective interactions with specific pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic Acid: Lacks the pinacol ester group, making it less stable and less versatile in reactions.
Phenylboronic Acid Pinacol Ester: Contains a phenyl group instead of a cyclopropane ring, leading to different reactivity and applications.
Vinylboronic Acid Pinacol Ester: Features a vinyl group, which imparts different electronic properties compared to the cyclopropane ring.
Uniqueness
Bi(cyclopropane)-1-boronic Acid Pinacol Ester is unique due to the presence of both the cyclopropane ring and the boronic ester group. This combination provides enhanced stability, reactivity, and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(1-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12(7-8-12)9-5-6-9/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZDSUKXDMVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid](/img/structure/B8177084.png)
![Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8177102.png)
![1-Boc-3-[(1-pyrrolyl)methyl]piperidine](/img/structure/B8177111.png)
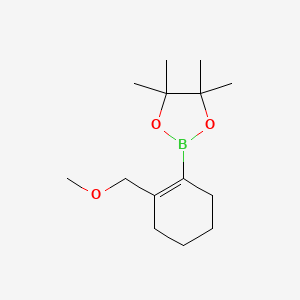
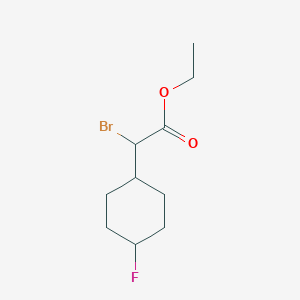

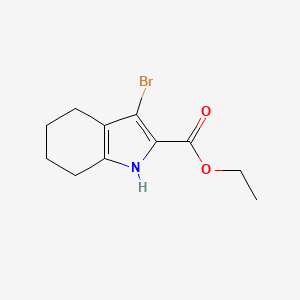

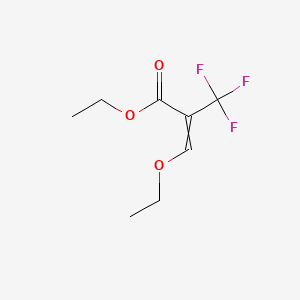
![N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide](/img/structure/B8177157.png)
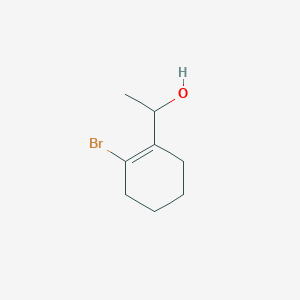
![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid](/img/structure/B8177176.png)

